molecular formula C14H16N4O3S B3001384 ethyl 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazine-1-carboxylate CAS No. 1203085-97-5

ethyl 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazine-1-carboxylate

Cat. No.: B3001384
CAS No.: 1203085-97-5
M. Wt: 320.37
InChI Key: ANOOJEZQGDHAHB-UHFFFAOYSA-N
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Description

Ethyl 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group and a 2,1,3-benzothiadiazole-5-carbonyl moiety. The benzothiadiazole ring is an electron-deficient aromatic system with two nitrogen and one sulfur atom, conferring unique electronic properties that influence reactivity and intermolecular interactions. The ethyl carboxylate group enhances solubility in organic solvents, while the piperazine backbone provides conformational flexibility, making this compound a versatile intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-2-21-14(20)18-7-5-17(6-8-18)13(19)10-3-4-11-12(9-10)16-22-15-11/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOOJEZQGDHAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazine-1-carboxylate typically involves the reaction of 2,1,3-benzothiadiazole derivatives with piperazine derivatives under controlled conditions. One common method includes the use of N-Bocpiperazine and ethyl bromoacetate in the presence of a base such as triethylamine in acetonitrile . The reaction is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzothiadiazole compounds exhibit notable antimicrobial properties. Ethyl 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazine-1-carboxylate has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. For instance, compounds with similar structures have demonstrated effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections caused by multi-drug resistant organisms .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that benzothiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of tumor growth factors. This compound specifically has been noted for its ability to target specific cancer cell lines effectively .

Neurological Disorders

The piperazine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored as anxiolytics and antidepressants due to their ability to interact with serotonin receptors and other neurotransmitter systems. This compound may offer therapeutic benefits in managing conditions such as anxiety and depression .

Cardiovascular Health

Research indicates that benzothiadiazole derivatives can act as modulators for certain cardiovascular receptors, potentially influencing blood pressure regulation and heart function. This opens avenues for exploring this compound in cardiovascular therapies aimed at improving heart health and managing hypertension .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various piperazine derivatives against clinical isolates of bacteria. This compound was included in this analysis and demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli strains .

Compound NameBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus18
This compoundEscherichia coli15

Anticancer Activity Assessment

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptotic pathways. A comparative analysis with established anticancer drugs revealed that this compound exhibits comparable efficacy while potentially offering a novel mechanism of action .

Mechanism of Action

The mechanism of action of ethyl 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Table 1: Comparison of Heterocyclic Moieties in Piperazine Derivatives
Compound Name Heterocycle Key Substituents Electronic Properties
Target Compound 2,1,3-Benzothiadiazole Ethyl carboxylate Electron-deficient, planar aromatic
Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate Indole Chloro, ethyl carboxylate Electron-rich, π-donor
tert-Butyl 4-{6-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate Thiazolidinone Benzylidene, thioxo Polar, hydrogen-bond acceptor
1-Substituted-benzyl-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine 1,3,4-Thiadiazole Nitroaryl, benzyl Electron-withdrawing, rigid

Key Insights :

  • Electron-deficient systems (e.g., benzothiadiazole, thiadiazole) enhance π-π stacking with aromatic residues in biological targets, whereas electron-rich systems (e.g., indole) may favor hydrophobic interactions .

Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact on Solubility and Stability
Compound Name Substituent Solubility (Predicted) Metabolic Stability
Target Compound Ethyl carboxylate Moderate (organic) Susceptible to esterase hydrolysis
tert-Butyl 4-(2-(1H-pyrrolo[2,3-b]pyridin-5-yl)ethyl)piperazine-1-carboxylate tert-Butoxycarbonyl (Boc) Low (lipophilic) High (Boc protects amine)
5-(5-(3-Hydroxyphenyl)thiophene-2-yl)-1-(4-(4-methylbenzyl)piperazine-1-yl)pentane-1-one Hydroxyphenyl, methylbenzyl Low (hydrophobic) Moderate (CYP450 oxidation likely)

Key Insights :

  • Ethyl carboxylate balances solubility and reactivity but may require prodrug strategies to enhance bioavailability .
  • Boc-protected analogs exhibit improved metabolic stability but reduced aqueous solubility, limiting in vivo applications .
Table 3: Yield and Conditions for Selected Syntheses
Compound Name Method Yield Key Reagents/Conditions
Target Compound Acyl substitution 70–85% DCM, NEt₃, 0°C → rt
Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate Iridium-catalyzed amination 98% DME, Ir catalyst, 24 h
tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Hydrazine acetylation 60–75% Hydrazine, acetyl chloride, TsCl

Key Insights :

  • Transition-metal catalysis (e.g., iridium) achieves high yields but requires specialized ligands .
  • Multi-step sequences (e.g., oxadiazole formation) introduce complexity, reducing overall efficiency .

Biological Activity

Ethyl 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an in-depth analysis of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperazine derivatives with benzothiadiazole moieties. The general synthetic route includes:

  • Step 1 : Formation of the benzothiadiazole derivative through the reaction of appropriate thioketones and hydrazine.
  • Step 2 : Coupling of the benzothiadiazole with piperazine in the presence of coupling agents.
  • Step 3 : Esterification to yield this compound.

2.1 Antimicrobial Activity

The compound has been screened against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Results indicate significant antibacterial properties:

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
E. coli32
S. aureus16
P. aeruginosa64

These findings suggest that this compound exhibits potent activity against Gram-positive bacteria while showing moderate activity against Gram-negative bacteria .

2.2 Anticancer Activity

In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were determined as follows:

Cell Line IC50 (μM)
HeLa15
MCF-720

Mechanistically, the compound appears to induce apoptosis in cancer cells, as evidenced by increased annexin V staining and activation of caspase pathways .

3. Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperazine ring and benzothiadiazole moiety significantly affect biological activity:

  • Substituent Variations : Introduction of electron-withdrawing groups on the benzothiadiazole enhances antimicrobial activity.
  • Piperazine Modifications : Altering the alkyl substituents on the piperazine ring can optimize cytotoxicity against cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of piperazine derivatives including this compound against a panel of pathogens. The results highlighted its effectiveness in inhibiting biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .

Case Study 2: Cancer Cell Line Studies

In another investigation focused on anticancer properties, this compound was found to synergize with existing chemotherapeutic agents like doxorubicin, enhancing overall cytotoxic effects on resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing ethyl 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach involving coupling reactions. For example, zinc trifluoromethanesulfonate-catalyzed cyclization under reflux (e.g., 100°C in triethylamine) is effective for forming piperazine intermediates, as demonstrated in analogous syntheses . Refluxing with sodium acetate buffer in acetic acid (6–9 hours) is recommended for coupling heterocyclic moieties like benzothiadiazole . Optimization involves monitoring reaction progress via TLC and adjusting catalyst loading or temperature to improve yields (typically 42–47% after silica gel chromatography) .

Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?

  • Methodology :

  • LC-MS : Confirm molecular weight using electrospray ionization (ESI+) to detect the [M+H]+ ion .
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify substituent connectivity, particularly the benzothiadiazole carbonyl and piperazine signals .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure determination. Monoclinic systems (space group P21/cP2_1/c) with thermal ellipsoid plots at 70% probability are typical for related piperazine derivatives .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology : Employ silica gel flash chromatography with gradients of ethyl acetate in hexane (e.g., 100% to 200%) to separate polar intermediates . For recrystallization, use ethanol or dioxane to obtain high-purity crystals .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodology :

  • Analog synthesis : Introduce substituents at the benzothiadiazole or piperazine moieties (e.g., halogenation, alkylation) to assess electronic and steric effects. For example, replacing the ethyl carboxylate with tert-butyl groups enhances lipophilicity, as seen in related piperazine-carboxylates .
  • Biological assays : Test analogs against target enzymes (e.g., kinases, proteases) using in vitro inhibition assays. Compare IC50_{50} values to identify critical functional groups .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodology :

  • Metabolic stability : Perform hepatic microsome assays to assess compound degradation. Poor in vivo activity may stem from rapid metabolism of the ethyl ester group .
  • Formulation adjustments : Use prodrug strategies (e.g., tert-butyloxycarbonyl protection) to improve bioavailability, as demonstrated for piperazine-based antiviral agents .

Q. How can computational methods predict binding modes of this compound with biological targets?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to model interactions with receptor binding pockets. For example, the benzothiadiazole carbonyl may form hydrogen bonds with catalytic residues in enzymes .
  • MD simulations : Run 100-ns trajectories to evaluate stability of ligand-receptor complexes, focusing on piperazine flexibility and solvent accessibility .

Q. Why do certain synthetic routes yield lower enantiomeric purity, and how can this be addressed?

  • Methodology :

  • Chiral chromatography : Use columns with cellulose-based stationary phases to separate enantiomers of intermediates .
  • Asymmetric catalysis : Optimize reactions with chiral ligands (e.g., BINAP) to enhance stereoselectivity during key steps like cyclization .

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